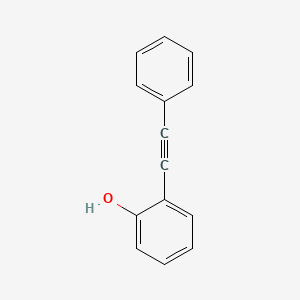
3-Cyclopropyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-methylaniline is an organic compound characterized by a cyclopropyl group attached to the aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the Buchwald-Hartwig coupling, where 2,6-dibromotoluene reacts with cyclopropylamine to form N-cyclopropyl-3-bromo-2-methylaniline . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated anilines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites like cyclopropanone and N-methylaniline . This reaction involves a two-step process: Cα–H hydroxylation followed by decomposition of the carbinolaniline complex.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Shares the cyclopropyl group but lacks the aromatic ring.
2-Methylaniline: Similar structure but without the cyclopropyl group.
3-Bromo-2-methylaniline: Contains a bromine atom instead of the cyclopropyl group.
Uniqueness: 3-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure, which imparts distinct chemical properties and reactivity. The strain in the cyclopropyl ring and the electron-donating effects of the aniline group contribute to its unique behavior in chemical reactions .
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
3-cyclopropyl-2-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6,11H2,1H3 |
InChI-Schlüssel |
NJXBWPUYFSMSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



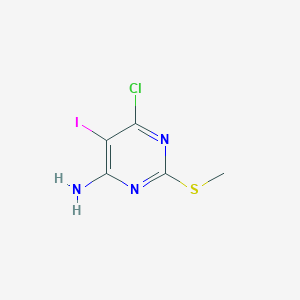
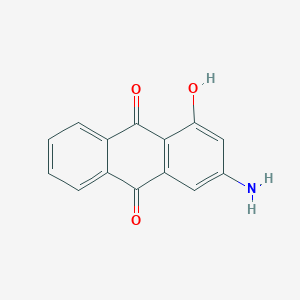
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
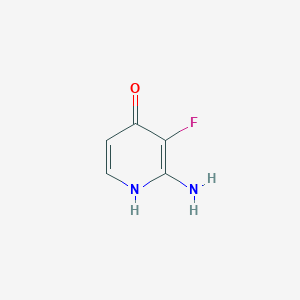
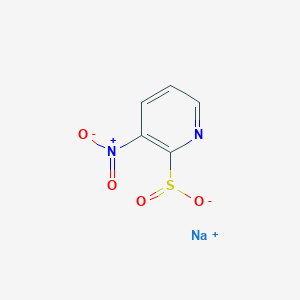
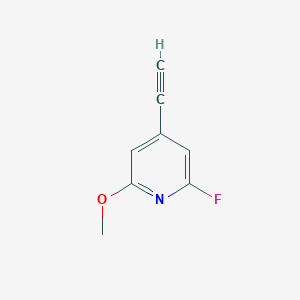
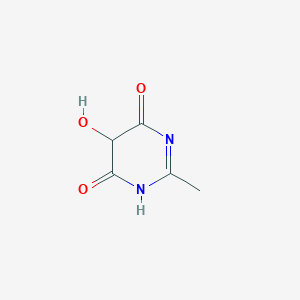
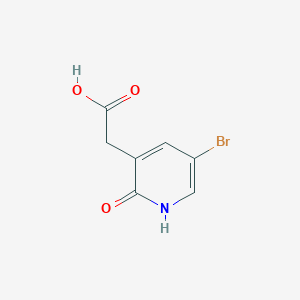

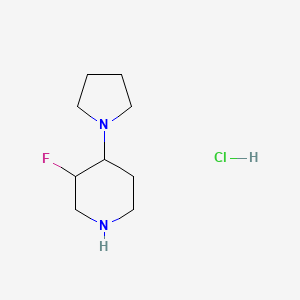
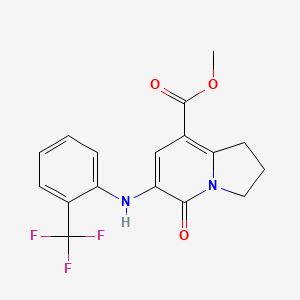
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
